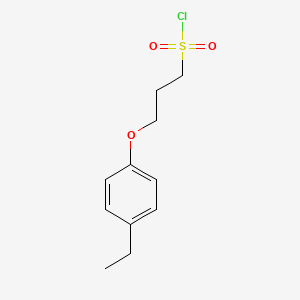

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride

Vue d'ensemble

Description

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-ethylphenol with 1,3-propanesultone in the presence of a base, followed by chlorination with thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively .

Key Reactions:

Example:

Reaction with benzylamine produces N-benzyl-3-(4-ethylphenoxy)propane-1-sulfonamide, confirmed by -NMR and IR spectroscopy.

Elimination Reactions

Under basic conditions, 3-(4-ethylphenoxy)propane-1-sulfonyl chloride undergoes elimination to form a sulfene intermediate (R–SO₂–Cl → R–SO₂– + Cl⁻) . This pathway competes with substitution in the presence of strong bases like pyridine.

Mechanism:

-

Deprotonation at the β-carbon generates a carbanion.

-

Elimination of HCl yields the sulfene (R–SO₂–).

-

Sulfene reacts with nucleophiles (e.g., water) to form sulfinic acid derivatives .

Experimental Evidence:

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

Sulfonyl chlorides are crucial intermediates in the synthesis of various APIs. 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride can be employed to introduce sulfonyl groups into organic molecules, enhancing their biological activity. The compound's ability to react with amines and alcohols makes it valuable for creating sulfonamide derivatives, which possess antibacterial properties .

b. Development of Antiviral Agents

Research indicates that sulfonyl chlorides can play a role in developing antiviral compounds. The introduction of the 3-(4-Ethylphenoxy) group may enhance the specificity and efficacy of antiviral agents by modifying their interaction with viral targets .

Material Science Applications

a. Photoresist Formulations

In material science, this compound is investigated for its potential use in photoresist formulations for semiconductor manufacturing. Its reactive sulfonyl group can facilitate cross-linking in polymer matrices, improving the performance of photoresists used in lithography processes .

b. Adhesives and Coatings

The compound may also find applications in developing advanced adhesives and coatings due to its ability to enhance adhesion properties through chemical bonding with substrates. This is particularly relevant in industries requiring durable and heat-resistant materials .

Chemical Synthesis Applications

a. Reagent in Organic Synthesis

As a versatile reagent, this compound can be utilized in various organic synthesis reactions. It can serve as a sulfonating agent, allowing for the introduction of sulfonic acid groups into aromatic compounds, which can modify their solubility and reactivity .

b. Building Block for Complex Molecules

The compound acts as a building block for synthesizing more complex organic molecules, including those used in agrochemicals and fine chemicals. Its ability to form stable intermediates makes it an attractive option for chemists seeking to streamline synthetic pathways .

Case Studies

Mécanisme D'action

The mechanism by which 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride include:

- 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

- 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

- 3-(4-Bromophenoxy)propane-1-sulfonyl chloride .

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its reactivity and the properties of the resulting sulfonyl derivatives. This makes it a valuable reagent in the synthesis of specific compounds with desired properties .

Activité Biologique

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, with the CAS number 1018271-60-7, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethylphenoxy group attached to a propane backbone with a sulfonyl chloride functional group. The biological implications of this compound are significant, particularly in the context of medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that sulfonyl chlorides often exhibit reactivity towards nucleophiles, which can lead to the formation of sulfonamides or other derivatives. This reactivity is crucial for their biological activity, particularly in enzyme inhibition and as intermediates in drug synthesis.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes by forming covalent bonds with nucleophilic residues in the active sites.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with specific receptors or proteins involved in cellular processes.

- Gene Expression Regulation : The compound could affect transcription factors, thereby modulating gene expression related to various physiological responses.

Cellular Effects

Studies have demonstrated that compounds similar to this compound can influence cellular processes such as apoptosis and proliferation. For instance, in vitro studies have shown that sulfonyl chlorides can induce cell death in cancer cell lines, suggesting their potential as anticancer agents.

Dosage Effects in Animal Models

In animal models, varying dosages of related sulfonyl chloride compounds have been shown to produce different biological responses:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in metabolic activity and potential toxicity.

Data Tables

The following table summarizes findings from various studies regarding the biological activity of related compounds:

| Compound Name | Target Enzyme/Pathway | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| This compound | Unknown | TBD | Potential enzyme inhibitor |

| Sulfonamide derivative A | Carbonic anhydrase | 15 | Moderate inhibition |

| Sulfonamide derivative B | Acetylcholinesterase | 8 | Strong inhibition |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown:

- Moderate absorption rates.

- Metabolism primarily through liver enzymes.

- Excretion via renal pathways.

Toxicological assessments are essential to determine safe dosage ranges and identify potential side effects.

Propriétés

IUPAC Name |

3-(4-ethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-2-10-4-6-11(7-5-10)15-8-3-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSMXJDLTNTZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.